Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2
Descripción
Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 is a synthetic peptide derivative featuring distinct structural and functional components:
- Cbz (Carbobenzyloxy) group: A traditional amine-protecting group used in peptide synthesis, offering stability under basic conditions but requiring hydrogenolysis or acidic conditions for removal .
- DL-Cys(Bn): A racemic mixture (D/L isomers) of cysteine with a benzyl (Bn) group protecting the thiol side chain. The Bn group enhances stability against oxidation but necessitates harsh deprotection methods (e.g., Na/NH₃) .
- NHNH₂ (Hydrazide): A terminal hydrazide group enabling conjugation or ligation reactions, commonly utilized in native chemical ligation (NCL) strategies .
This compound is primarily employed in peptide synthesis and bioconjugation, leveraging its hydrazide terminus for selective couplings. Its racemic nature (DL configuration) may influence crystallinity and solubility compared to enantiopure analogs.
Propiedades
Número CAS |
75686-12-3 |
|---|---|
Fórmula molecular |
C27H30N4O5S |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
benzyl N-[3-benzylsulfanyl-1-[[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H30N4O5S/c28-31-26(34)23(15-19-11-13-22(32)14-12-19)29-25(33)24(18-37-17-21-9-5-2-6-10-21)30-27(35)36-16-20-7-3-1-4-8-20/h1-14,23-24,32H,15-18,28H2,(H,29,33)(H,30,35)(H,31,34) |
Clave InChI |
OSLPAGUUEPYQLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NN |
Origen del producto |
United States |
Comparación Con Compuestos Similares
The following analysis compares Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 with structurally related peptide derivatives, focusing on protecting groups, reactivity, and applications.
Structural and Functional Analogues
Table 1: Key Comparative Properties
| Compound | Protecting Groups | Terminal Group | Deprotection Method | Key Applications |
|---|---|---|---|---|
| Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 | Cbz (amine), Bn (thiol) | Hydrazide | Hydrogenolysis/HF | Bioconjugation, NCL |
| Boc-L-Cys(Trt)-L-Tyr-NH2 | Boc (amine), Trt (thiol) | Amide | TFA | Solid-phase synthesis |
| Fmoc-D-Cys(Acm)-D-Tyr-OH | Fmoc (amine), Acm (thiol) | Carboxylic Acid | Piperidine/AcOH | SPPS, glycopeptide synthesis |
Key Differences:
Protecting Group Stability: Cbz vs. Boc/Fmoc: Cbz requires hydrogenolysis or strong acids (e.g., HF) for removal, making it less compatible with acid-sensitive substrates compared to Boc (removed with TFA) or Fmoc (removed with piperidine) . Bn vs. Trt/Acm (Thiol Protection): The Bn group offers superior oxidative stability but complicates deprotection relative to Trt (removed with TFA) or Acm (removed with iodine) .
Terminal Group Reactivity :
- Hydrazide (NHNH₂) : Enables chemoselective ligation with carbonyl groups (e.g., ketones/aldehydes), advantageous for protein modification. In contrast, amide (-NH₂) or carboxylic acid (-COOH) termini are more suited for standard peptide elongation .
Racemic vs. Enantiopure Forms :
- The DL configuration in Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 may reduce crystallinity and alter solubility compared to enantiopure analogs (e.g., L-Cys/L-Tyr derivatives), impacting purification efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
